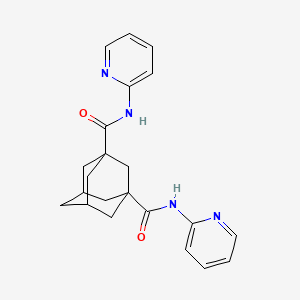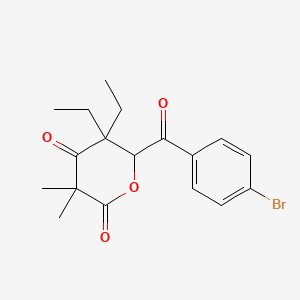![molecular formula C21H17NO5 B3996353 (10Z)-10-[(3-hydroxyanilino)methylidene]-7,7-dimethylpyrano[3,4-h]chromene-2,9-dione](/img/structure/B3996353.png)
(10Z)-10-[(3-hydroxyanilino)methylidene]-7,7-dimethylpyrano[3,4-h]chromene-2,9-dione
Overview
Description
(10Z)-10-[(3-hydroxyanilino)methylidene]-7,7-dimethylpyrano[3,4-h]chromene-2,9-dione is a complex organic compound with a unique structure that includes a pyranochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-10-[(3-hydroxyanilino)methylidene]-7,7-dimethylpyrano[3,4-h]chromene-2,9-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxyaniline with a suitable aldehyde to form the Schiff base, followed by cyclization with a chromene derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(10Z)-10-[(3-hydroxyanilino)methylidene]-7,7-dimethylpyrano[3,4-h]chromene-2,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(10Z)-10-[(3-hydroxyanilino)methylidene]-7,7-dimethylpyrano[3,4-h]chromene-2,9-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (10Z)-10-[(3-hydroxyanilino)methylidene]-7,7-dimethylpyrano[3,4-h]chromene-2,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Gem-difluoromethylene compounds: Compounds with difluoromethylene groups.
Perchlorometallate complexes: Metal complexes with perchlorate anions.
Uniqueness
(10Z)-10-[(3-hydroxyanilino)methylidene]-7,7-dimethylpyrano[3,4-h]chromene-2,9-dione is unique due to its specific structural features, such as the pyranochromene core and the presence of both hydroxyanilino and methylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(10Z)-10-[(3-hydroxyanilino)methylidene]-7,7-dimethylpyrano[3,4-h]chromene-2,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-21(2)16-8-6-12-7-9-17(24)26-19(12)18(16)15(20(25)27-21)11-22-13-4-3-5-14(23)10-13/h3-11,22-23H,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXBSCVRMCBLZ-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CNC3=CC(=CC=C3)O)C(=O)O1)C4=C(C=C2)C=CC(=O)O4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(/C(=C/NC3=CC(=CC=C3)O)/C(=O)O1)C4=C(C=C2)C=CC(=O)O4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)acetamide](/img/structure/B3996270.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B3996276.png)

![2-[(4-chlorophenyl)thio]-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3996293.png)
![2-ethoxy-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B3996303.png)
![5-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B3996309.png)

![2-(1-benzofuran-2-yl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3996324.png)
![N-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3996332.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B3996342.png)
![methyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B3996355.png)
![2-(1-adamantyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B3996370.png)
![methyl 1-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]cyclopropane-1-carboxylate](/img/structure/B3996374.png)
![[4-(1,8-Dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B3996381.png)
